3-Hydroxy-2,3-dimethylbutanehydrazide

Description

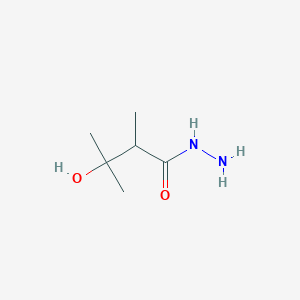

Structure

3D Structure

Properties

CAS No. |

5454-77-3 |

|---|---|

Molecular Formula |

C6H14N2O2 |

Molecular Weight |

146.19 g/mol |

IUPAC Name |

3-hydroxy-2,3-dimethylbutanehydrazide |

InChI |

InChI=1S/C6H14N2O2/c1-4(5(9)8-7)6(2,3)10/h4,10H,7H2,1-3H3,(H,8,9) |

InChI Key |

XFELTQISKKNJNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NN)C(C)(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Advanced Synthetic Routes to 3-Hydroxy-2,3-dimethylbutanehydrazide

The primary and most direct method for synthesizing this compound is the hydrazinolysis of a corresponding ester precursor, typically an alkyl 3-hydroxy-2,3-dimethylbutanoate. This reaction involves treating the ester with hydrazine (B178648) hydrate (B1144303), often in an alcohol solvent like ethanol (B145695), which can be heated under reflux to drive the reaction to completion. nih.govnih.gov The hydrazide product is then commonly purified through recrystallization or column chromatography. nih.gov

The synthesis of this compound from its ester precursor is an excellent example of a highly chemoselective reaction. The hydrazine nucleophile preferentially attacks the electrophilic carbonyl carbon of the ester group, leaving the hydroxyl group at the C3 position untouched. This selectivity is inherent to the greater reactivity of esters towards nucleophilic acyl substitution compared to the relative inertness of the tertiary alcohol.

Regioselectivity is also precisely controlled in this synthesis. Since the precursor molecule contains only one ester functional group, the reaction with hydrazine hydrate proceeds at a single, well-defined location, ensuring the formation of the desired hydrazide without the generation of positional isomers. The selective synthesis of hydrazides from multifunctional precursors is a well-established principle in organic synthesis. researchgate.net

The structure of this compound contains two adjacent stereocenters at the C2 and C3 positions. Consequently, controlling the stereochemical outcome of the synthesis is of paramount importance for obtaining enantiomerically pure forms of the compound. The stereochemistry is primarily established during the synthesis of the β-hydroxy ester precursor.

Strategies for achieving stereocontrol include:

Substrate-Controlled Synthesis: Utilizing a starting material that already possesses a chiral center can direct the formation of the second stereocenter. For example, the reduction of a chiral β-keto ester can lead to the diastereoselective formation of the corresponding β-hydroxy ester.

Reagent-Controlled Synthesis: This approach employs chiral reagents or catalysts to induce stereoselectivity. Asymmetric hydrogenation of β-keto esters using catalysts like Ruthenium-BINAP is a well-established method for producing enantiomerically enriched β-hydroxy esters. orgsyn.org Similarly, biocatalytic reductions using yeast or isolated enzymes can provide access to specific stereoisomers with high enantiomeric excess. orgsyn.orgrsc.org Aldol (B89426) reactions employing chiral auxiliaries or catalysts can also construct the carbon skeleton with high diastereoselectivity and enantioselectivity. organic-chemistry.org

The choice of method allows for the targeted synthesis of all possible stereoisomers (syn and anti diastereomers, each as a pair of enantiomers) by selecting the appropriate substrate geometry and catalyst enantiomer. organic-chemistry.orgresearchgate.net

| Stereoselective Method | Description | Typical Outcome |

|---|---|---|

| Asymmetric Hydrogenation | Reduction of a β-keto ester using a chiral metal catalyst (e.g., Ru-BINAP). | High enantiomeric excess (ee) of the resulting β-hydroxy ester. orgsyn.org |

| Biocatalytic Reduction | Use of enzymes or whole organisms (e.g., baker's yeast) to reduce a β-keto ester. orgsyn.org | Access to specific enantiomers, often with high ee. rsc.org |

| Chiral Auxiliary-Mediated Aldol Reaction | An aldol condensation where a chiral auxiliary attached to one of the reactants directs the stereochemical outcome. | High diastereoselectivity in the formation of the C2-C3 bond. |

Optimizing the synthesis of this compound according to green chemistry principles focuses on improving efficiency and reducing environmental impact. mdpi.com Key strategies include:

Solvent-Free Reactions: Performing the hydrazinolysis under solvent-free conditions, for instance using microwave irradiation, can dramatically reduce reaction times and eliminate the need for organic solvents. egranth.ac.inresearchgate.net

Use of Greener Solvents: When a solvent is necessary, replacing traditional organic solvents with more environmentally benign options like water or ethanol is preferred. researcher.lifeorganic-chemistry.org Recent studies have shown that even dehydrations, such as esterifications, can be performed in water using immobilized enzymes. rsc.org

Catalytic Methods: Employing catalysts instead of stoichiometric reagents minimizes waste. Biocatalytic methods, such as using lipases for esterification of the precursor acid, are a prime example of green chemistry in action. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a core principle. The direct conversion of carboxylic acids to hydrazides, while potentially requiring activating agents, can be more atom-economical than the ester-then-hydrazide route. egranth.ac.in

These approaches not only reduce the environmental footprint but also often lead to safer, more efficient, and cost-effective chemical processes. researchgate.netnih.gov

Precursor Chemistry and Starting Material Elaboration

A common method for constructing the carbon skeleton of this precursor is the Reformatsky reaction. organic-chemistry.org This involves the reaction of an α-halo ester (e.g., ethyl 2-bromopropionate) with a ketone (acetone) in the presence of zinc metal. The resulting organozinc intermediate adds to the ketone carbonyl, and subsequent hydrolysis yields the desired β-hydroxy ester.

Alternatively, an aldol-type condensation reaction can be employed. The lithium enolate of a propionate (B1217596) ester can be reacted with acetone (B3395972) to form the tertiary alcohol moiety and the C2-C3 bond. The stereochemical outcome of these reactions can be influenced by the reaction conditions and the presence of chiral ligands or auxiliaries.

The starting carboxylic acid, 3-hydroxy-2,3-dimethylbutanoic acid, can be synthesized from precursors like 2-oxo-3,3-dimethylbutanoic acid through reduction methods. google.com Once the acid is obtained, it can be converted to the necessary ester precursor via standard esterification methods, such as Fischer esterification (reaction with an alcohol in the presence of a strong acid catalyst). mdpi.com

Derivatization Strategies of this compound

The hydrazide functional group is a versatile handle for further chemical modification, allowing for the creation of a diverse library of related compounds with potentially new properties. nih.gov

The terminal nitrogen atom of the hydrazide moiety in this compound is nucleophilic and readily reacts with electrophilic carbonyl compounds.

Acylhydrazone and Hydrazone Formation: The most common derivatization is the condensation reaction with aldehydes or ketones to form acylhydrazones (also known as hydrazide-hydrazones). mdpi.commdpi.com This reaction is typically carried out by refluxing the hydrazide and the carbonyl compound in a solvent like methanol, often with a catalytic amount of acid (e.g., acetic acid) to facilitate the reaction. mdpi.comrsc.org The resulting acylhydrazone structure incorporates the skeletons of both the parent hydrazide and the carbonyl compound. researchgate.netmdpi.com

The reaction is general and works for a wide variety of aromatic and aliphatic aldehydes and ketones, providing a straightforward method to generate structural diversity. organic-chemistry.orgresearchgate.net

| Reactant (Aldehyde/Ketone) | Resulting Derivative Class | General Structure |

|---|---|---|

| Benzaldehyde | Aromatic Acylhydrazone | R-C(O)NHN=CH-Ph |

| Acetone | Aliphatic Acylhydrazone | R-C(O)NHN=C(CH₃)₂ |

| Cyclohexanone | Cyclic Acylhydrazone | R-C(O)NHN=C₆H₁₀ |

| 4-Chlorobenzaldehyde | Substituted Aromatic Acylhydrazone | R-C(O)NHN=CH-C₆H₄-Cl |

*R represents the 3-hydroxy-2,3-dimethylbutanoyl group.

Other Derivatives: Beyond acylhydrazones, the hydrazide moiety can participate in other transformations. It can be N-acylated or N-sulfonylated to form diacylhydrazines or N-acyl-N'-sulfonyl hydrazides, respectively. organic-chemistry.org Furthermore, hydrazides can serve as key intermediates in the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, through cyclization reactions with appropriate reagents. egranth.ac.in

Functionalization of the Hydroxyl Group: Esterification, Etherification, and Oxidation Products

The hydroxyl group in a molecule like this compound would be a prime site for functionalization, allowing for the synthesis of a variety of derivatives with potentially new chemical properties.

Esterification: The reaction of the tertiary alcohol in this compound with carboxylic acids, acid anhydrides, or acyl chlorides would be expected to yield the corresponding esters. These reactions are typically catalyzed by acids or bases. For instance, esterification with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) would likely produce 3-acetoxy-2,3-dimethylbutanehydrazide. The reactivity in esterification can be influenced by steric hindrance around the tertiary hydroxyl group.

Etherification: The formation of ethers from the hydroxyl group could be achieved through Williamson ether synthesis, involving the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Due to the sterically hindered nature of the tertiary alcohol, this reaction might require forcing conditions. Alternatively, acid-catalyzed dehydration could lead to the formation of an alkene, which could then be subjected to alkoxymercuration-demercuration to yield an ether.

Oxidation Products: Oxidation of the tertiary alcohol in this compound is not expected to occur under standard conditions without cleavage of carbon-carbon bonds. Tertiary alcohols are resistant to oxidation by common oxidizing agents like potassium permanganate (B83412) or chromic acid under mild conditions. More aggressive oxidation would likely lead to the decomposition of the molecule.

A hypothetical summary of these functionalization reactions is presented in the table below.

| Reaction Type | Reagents and Conditions | Hypothetical Product |

| Esterification | Acetic anhydride, pyridine | 3-acetoxy-2,3-dimethylbutanehydrazide |

| Etherification | 1. Sodium hydride 2. Methyl iodide | 3-methoxy-2,3-dimethylbutanehydrazide |

| Oxidation | Potassium permanganate (strong) | Decomposition |

Diversification of the Alkyl Backbone: Chain Extension and Branching Strategies

Modifying the 2,3-dimethylbutane (B166060) backbone of this compound would involve more complex synthetic strategies, likely starting from different precursors rather than modifying the existing structure.

Chain Extension: To extend the carbon chain, one might consider synthetic routes starting from smaller building blocks. For example, a Grignard reagent could be added to a suitable keto-ester precursor to introduce additional carbon atoms before the formation of the hydrazide moiety.

Branching Strategies: Introducing additional branches would similarly rely on the selection of appropriately substituted starting materials. For instance, using a more complex ketone in an initial condensation step could lead to a more branched alkyl backbone.

Without specific literature on this compound, these strategies remain speculative and would require significant experimental validation.

Elucidation of Reaction Mechanisms in Synthesis

The elucidation of reaction mechanisms for the synthesis of this compound would be crucial for optimizing reaction conditions and improving yields. This would involve both theoretical and experimental studies.

Detailed Mechanistic Pathways of Key Synthetic Steps

A plausible synthetic route to this compound could involve the reaction of a corresponding ester, such as methyl 3-hydroxy-2,3-dimethylbutanoate, with hydrazine. The mechanism of this hydrazinolysis would involve the nucleophilic attack of hydrazine on the carbonyl carbon of the ester, followed by the elimination of methanol.

The formation of the precursor ester itself could proceed via several pathways, for example, through the reaction of 2,3-dimethyl-2,3-epoxybutane with a cyanide source, followed by hydrolysis and esterification of the resulting carboxylic acid. The mechanism of each of these steps would need to be investigated in detail.

Transition State Analysis and Kinetic Studies of Formation

To gain a deeper understanding of the reaction dynamics, computational methods such as Density Functional Theory (DFT) could be employed for transition state analysis. These studies would help in identifying the energy barriers for different reaction pathways and in understanding the geometry of the transition states.

Kinetic studies, monitoring the reaction rates under various conditions (e.g., temperature, concentration of reactants and catalysts), would provide experimental data to support the proposed mechanisms. For example, determining the order of the reaction with respect to the ester and hydrazine in the hydrazinolysis step would shed light on the rate-determining step of the reaction.

A hypothetical kinetic data table for the formation of this compound from its corresponding methyl ester and hydrazine is presented below.

| [Methyl 3-hydroxy-2,3-dimethylbutanoate] (M) | [Hydrazine] (M) | Initial Rate (M/s) |

| 0.1 | 0.1 | 1.5 x 10-4 |

| 0.2 | 0.1 | 3.0 x 10-4 |

| 0.1 | 0.2 | 3.0 x 10-4 |

This hypothetical data suggests that the reaction is first order with respect to both the ester and hydrazine.

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman) for Functional Group Analysis and Conformational Insights

No Fourier-Transform Infrared (FTIR) or Raman spectra for 3-Hydroxy-2,3-dimethylbutanehydrazide have been published, precluding any analysis of its functional groups and conformational properties.

X-ray Crystallography and Single-Crystal Diffraction

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the molecular structure of this compound.

To perform this analysis, a high-quality single crystal of this compound would be required. This crystal would be mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern, a unique fingerprint of the crystal's internal structure, would be collected and analyzed.

The analysis would yield the precise coordinates of each atom in the crystal lattice, allowing for the unambiguous determination of bond lengths, bond angles, and torsion angles. This data would confirm the connectivity of the atoms, for instance, the location of the hydroxyl and hydrazide functional groups on the dimethylbutane backbone. Furthermore, it would reveal the preferred conformation of the molecule in the solid state, detailing the spatial arrangement of its rotatable bonds.

A hypothetical data table summarizing the kind of information that would be obtained from such an experiment is presented below.

Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C6H16N2O |

| Formula Weight | 144.21 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| α (°) | 90 |

| β (°) | 105.45 |

| γ (°) | 90 |

| Volume (ų) | 1054.3 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.225 |

Note: The data in this table is purely illustrative and not based on experimental results.

The hydrazide and hydroxyl groups in this compound are capable of participating in hydrogen bonding, acting as both donors (N-H and O-H) and acceptors (N and O atoms). X-ray diffraction data would allow for a detailed analysis of these non-covalent interactions.

The precise distances and angles between hydrogen bond donors and acceptors would be measured, revealing the strength and geometry of these interactions. This analysis would identify whether the hydrogen bonds are intramolecular (within the same molecule) or intermolecular (between different molecules). The pattern of intermolecular hydrogen bonds dictates how the molecules pack together in the crystal lattice, forming specific motifs such as chains, sheets, or more complex three-dimensional networks. Understanding these packing motifs is crucial for comprehending the physical properties of the solid material, such as its melting point and solubility.

Hypothetical Hydrogen Bond Geometry for this compound

| D-H···A | D-H (Å) | H···A (Å) | D···A (Å) | <(D-H···A) (°) |

|---|---|---|---|---|

| O1-H1···N2' | 0.85 | 1.95 | 2.80 | 175 |

| N1-H2···O1'' | 0.88 | 2.05 | 2.93 | 168 |

Note: This table represents a hypothetical scenario of intermolecular hydrogen bonding (indicated by ', '', ''') and is for illustrative purposes only.

Chiroptical Spectroscopy for Stereochemical Assignment and Conformational Analysis

Assuming this compound is a chiral molecule (which it would be if the hydroxyl group and another substituent on the butane (B89635) chain create a stereocenter), chiroptical spectroscopic techniques would be indispensable for determining its absolute configuration and analyzing its conformational preferences in solution.

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful techniques for this purpose. They measure the differential absorption of left and right circularly polarized light by a chiral molecule.

For an ECD analysis, the electronic transitions of the molecule would be studied. The chromophores, such as the hydrazide group, would give rise to characteristic Cotton effects (positive or negative peaks) in the ECD spectrum. The sign and intensity of these effects are highly sensitive to the stereochemistry of the molecule.

In a VCD experiment, the vibrational transitions of the molecule are probed. The resulting spectrum provides a detailed fingerprint of the molecule's three-dimensional structure. VCD is particularly sensitive to the conformation of molecules in solution.

In either case, the experimental ECD or VCD spectrum would be compared to spectra predicted by quantum chemical calculations for the different possible enantiomers and conformers of this compound. A good match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute configuration and the identification of the dominant conformers in solution.

Table of Compounds Mentioned

| Compound Name |

|---|

Theoretical and Computational Chemistry

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are a cornerstone in the theoretical analysis of "3-Hydroxy-2,3-dimethylbutanehydrazide," offering a detailed picture of its electronic landscape.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. acs.org For "this compound," DFT calculations, often employing functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are utilized to determine its optimized molecular geometry in the ground state. nih.gov These calculations provide key energetic and electronic properties.

Key parameters derived from DFT studies include the total energy, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap (ΔE). nih.gov The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. The energy gap is a critical indicator of chemical reactivity and stability. nih.gov A smaller energy gap generally implies higher reactivity. nih.gov

Global reactivity descriptors, which provide a quantitative measure of the molecule's reactivity, can be calculated from the HOMO and LUMO energies. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). mdpi.com Such parameters are instrumental in predicting how "this compound" might interact with other chemical species.

Table 1: Calculated Ground State Properties of this compound (Illustrative DFT Data)

| Property | Value | Unit |

|---|---|---|

| Total Energy | -552.8 | Hartrees |

| HOMO Energy | -8.9 | eV |

| LUMO Energy | 1.2 | eV |

| HOMO-LUMO Gap (ΔE) | 10.1 | eV |

| Electronegativity (χ) | 3.85 | eV |

| Chemical Hardness (η) | 5.05 | eV |

Note: The data in this table is illustrative and based on typical values for similar hydrazide compounds. It is intended to represent the type of information generated from DFT calculations.

While DFT is excellent for ground-state properties, ab initio methods, such as Time-Dependent Density Functional Theory (TD-DFT), are employed to study the excited states of "this compound". researchgate.net These calculations are fundamental for predicting spectroscopic properties, such as the UV-Vis absorption spectrum. By calculating the transition energies and oscillator strengths between the ground and various excited states, it is possible to predict the wavelengths of maximum absorption (λmax). researchgate.net

Furthermore, vibrational frequencies can be computed to predict the infrared (IR) spectrum of the molecule. researchgate.net Comparing these theoretical spectra with experimental data can help to confirm the molecular structure and provide insights into the vibrational modes of the compound. researchgate.net

Table 2: Predicted Spectroscopic Data for this compound (Illustrative TD-DFT Data)

| Spectroscopic Property | Predicted Value |

|---|---|

| Maximum Absorption Wavelength (λmax) | 215 nm |

Note: The data in this table is for illustrative purposes to show the output of ab initio calculations for spectroscopic predictions.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of "this compound" over time, providing insights into its conformational flexibility and interactions with its environment. nih.gov

The conformation and dynamics of "this compound" can be significantly influenced by the surrounding solvent. MD simulations can explicitly model the solvent molecules, allowing for the study of solute-solvent interactions, such as hydrogen bonding. By running simulations in different solvents (e.g., water, ethanol), it is possible to observe how the solvent polarity and hydrogen-bonding capacity affect the conformational preferences and dynamic behavior of the molecule. nih.gov

"this compound" possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can be used to explore this landscape by simulating the molecule's motion over time and identifying the most stable conformations, which correspond to energy minima. nih.gov This analysis is crucial for understanding the three-dimensional structures that the molecule is most likely to adopt.

Table 3: Torsional Angle Preferences in Different Solvents (Illustrative MD Simulation Data)

| Torsional Angle | Predominant Angle (in Vacuum) | Predominant Angle (in Water) |

|---|---|---|

| C-C-N-N | 175° | 65° |

Note: This table provides illustrative data on how solvent can affect the preferred torsional angles of a molecule like "this compound".

Mechanistic Computational Studies

Computational methods are invaluable for elucidating the mechanisms of chemical reactions involving "this compound". By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate the activation energies associated with different reaction pathways. mdpi.com For instance, the mechanism of its synthesis or its reactions with other molecules can be investigated. mdpi.com These studies provide a detailed, step-by-step understanding of how chemical transformations occur at the molecular level.

Investigation of Molecular Target Interactions in Cell-Free Systems

There is currently no available information from in vitro studies on the direct molecular interactions of this compound.

No data from in vitro enzymatic assays with purified proteins have been published to characterize the binding or inhibition kinetics of this compound with any specific enzyme.

There are no available receptor binding studies that describe the interaction between this compound and any isolated protein receptor systems.

Cellular Uptake and Intracellular Localization Mechanisms in Non-Clinical in vitro Cell Models

Information regarding the mechanisms of cellular uptake and the subsequent intracellular localization of this compound in non-clinical in vitro cell models is not present in the current scientific literature.

Mechanistic Studies of Select Biological Pathways in Model Organisms (e.g., yeast, bacteria, specific isolated cell lines)

No mechanistic studies have been published that investigate the effects of this compound on specific biological pathways in model organisms such as yeast, bacteria, or in isolated cell lines.

Ligand-Protein Co-crystallization and Structural Biology Investigations

There are no reports of successful co-crystallization of this compound with any protein target, and therefore, no structural biology data is available to elucidate its binding mode.

Bioinorganic Chemistry: Metal Ion Complexation and Chelation Mechanisms

The potential for this compound to form complexes with metal ions or act as a chelating agent has not been investigated or reported in the scientific literature.

Conclusion

While specific experimental data on 3-Hydroxy-2,3-dimethylbutanehydrazide is not yet widely available in the public domain, its chemical structure suggests a compound of significant scientific interest. Based on the well-understood principles of hydrazide chemistry and the known properties of related butanehydrazide derivatives, it is plausible to predict its synthetic accessibility, key physicochemical properties, and potential for application in diverse fields. Further experimental investigation is warranted to fully elucidate the characteristics and potential of this novel compound.

Advanced Applications and Material Science Perspectives

Role in Coordination Chemistry and Metal Ligand Complexation

The presence of both a hydroxyl (-OH) group and a hydrazide (-NHNH2) group suggests that 3-Hydroxy-2,3-dimethylbutanehydrazide could act as a versatile ligand in coordination chemistry. The lone pairs of electrons on the oxygen and nitrogen atoms provide potential coordination sites for metal ions.

Design and Synthesis of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govmdpi.com The bifunctional nature of this compound makes it a candidate for a linker in the synthesis of novel MOFs. The hydrazide and hydroxyl groups could coordinate to metal centers, forming extended three-dimensional networks. rsc.orgmdpi.com The dimethyl substitution on the butane (B89635) backbone could influence the porosity and dimensionality of the resulting framework, potentially leading to materials with tailored gas sorption or catalytic properties.

Selective Metal Ion Sequestration, Sensing, and Catalysis

The chelating ability of the hydroxyl and hydrazide groups could be exploited for the selective binding of specific metal ions. This property is crucial for applications in environmental remediation, where the removal of toxic heavy metals is a priority. Furthermore, upon complexation with certain metal ions, the compound might exhibit changes in its photophysical properties, such as fluorescence or color, enabling its use as a chemosensor for metal ion detection. nih.govrsc.org The resulting metal complexes themselves could also possess catalytic activity, leveraging the metal center for various organic transformations. nih.gov

Potential as Monomers or Initiators in Polymerization Chemistry

The reactive functional groups in this compound open up possibilities for its use in polymer chemistry. The hydroxyl group can act as an initiator for ring-opening polymerization of cyclic esters or ethers. The hydrazide group, on the other hand, can participate in condensation polymerization reactions with dicarboxylic acids or their derivatives to form polyamides. Furthermore, the molecule could potentially be modified to incorporate a polymerizable group, such as a vinyl or acrylic moiety, allowing it to be used as a functional monomer to introduce specific properties into a polymer chain. Research on other functionalized initiators, such as those based on poly(3-hydroxybutyrate-co-3-hydroxyhexanoate), demonstrates the feasibility of using molecules with hydroxyl groups to initiate polymerization. researchgate.net

Application in Supramolecular Assembly and Self-Assembled Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding, van der Waals forces, and π-π stacking. nih.gov The hydrogen bond donor and acceptor sites on the hydroxyl and hydrazide groups of this compound make it an excellent candidate for participating in supramolecular assembly. It could form well-ordered structures, such as gels, liquid crystals, or nanotubes, through self-assembly in appropriate solvents. These self-assembled systems could find applications in areas like drug delivery, tissue engineering, and molecular electronics.

Utilization in Catalysis or as Specialty Reagents in Organic Synthesis

The hydrazide functional group is a versatile synthon in organic synthesis. It can be a precursor for the synthesis of various heterocyclic compounds, such as pyrazoles and triazoles. The hydroxyl group can be used as a directing group in stereoselective reactions or can be functionalized to introduce other chemical moieties. For instance, similar structures like 3-hydroxy-2-naphthoic acid anilide have been synthesized using catalytic methods. ucj.org.ua The unique combination of functional groups in this compound could make it a valuable specialty reagent for the synthesis of complex organic molecules.

Future Research Directions and Challenges

Unexplored Synthetic Avenues and Methodological Advancements

While the synthesis of simple aliphatic hydrazides is often straightforward, the specific structure of 3-Hydroxy-2,3-dimethylbutanehydrazide presents unique synthetic challenges and opportunities. The conventional method for synthesizing hydrazides involves the reaction of an ester with hydrazine (B178648) hydrate (B1144303). mdpi.comnih.gov For the target compound, this would necessitate the prior synthesis of methyl or ethyl 3-hydroxy-2,3-dimethylbutanoate.

Future research could explore alternative and potentially more efficient synthetic strategies. One such avenue is the direct catalytic conversion of 3-hydroxy-2,3-dimethylbutanoic acid to the corresponding hydrazide, potentially circumventing the need for esterification. Transition-metal-free cross-dehydrogenative coupling (CDC) of primary amides with amines represents a modern approach that could be adapted for hydrazide synthesis, offering a more atom-economical route. researchgate.net Furthermore, enzymatic synthesis could offer a green and highly selective alternative, particularly for chiral synthesis if enantiomerically pure forms of the compound are desired.

Methodological advancements could also focus on continuous flow synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes. The development of novel catalysts, such as iridium or iron-based systems, for the synthesis of hydrazides could also be a fruitful area of investigation. researchgate.net

Table 1: Potential Synthetic Routes for this compound

| Method | Precursor | Key Reagents | Potential Advantages | Anticipated Challenges |

| Conventional Hydrazinolysis | Methyl 3-hydroxy-2,3-dimethylbutanoate | Hydrazine hydrate | Well-established methodology | Requires ester precursor; potential for side reactions |

| Direct Amidation | 3-hydroxy-2,3-dimethylbutanoic acid | Activating agents, Hydrazine | Fewer synthetic steps | Requires effective activating agents |

| Catalytic CDC | 3-hydroxy-2,3-dimethylbutanamide | Catalyst, Oxidant, Hydrazine | High atom economy | Catalyst development and optimization needed |

| Enzymatic Synthesis | 3-hydroxy-2,3-dimethylbutanoic acid or ester | Lipase or other suitable enzyme | High selectivity, mild conditions | Enzyme screening and optimization required |

| Flow Chemistry | Corresponding ester or acid chloride | Hydrazine hydrate | Enhanced safety and scalability | Initial setup and optimization can be complex |

Gaps in Advanced Spectroscopic Characterization and Structural Understanding

A comprehensive understanding of the structural and electronic properties of this compound is paramount for predicting its reactivity and potential applications. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would provide fundamental structural information, there are gaps in our understanding that can be addressed with more advanced techniques. researchgate.net

For instance, two-dimensional NMR techniques like HMQC and HMBC would be crucial for unambiguously assigning all proton and carbon signals, especially given the potential for complex spin-spin coupling in the dimethylated backbone. mdpi.com Solid-state NMR could provide insights into the compound's crystalline packing and intermolecular interactions. Advanced mass spectrometry techniques, such as tandem MS, would be invaluable for elucidating fragmentation pathways, which can be correlated with the compound's structure and bonding.

Furthermore, single-crystal X-ray diffraction would provide the definitive three-dimensional structure, revealing bond lengths, bond angles, and intermolecular hydrogen bonding networks involving the hydroxyl and hydrazide groups. nih.gov Such data is critical for validating computational models and understanding the molecule's behavior in the solid state.

Theoretical Predictions for Novel Reactivity and Functional Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the reactivity and properties of novel molecules like this compound before they are even synthesized. nih.gov DFT calculations can be employed to determine the molecule's optimized geometry, electronic structure, and vibrational frequencies, which can then be compared with experimental spectroscopic data for validation. nih.gov

Frontier Molecular Orbital (FMO) analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the molecule's reactivity, identifying potential sites for nucleophilic and electrophilic attack. nih.gov This can guide the design of new reactions and the prediction of reaction mechanisms. For example, the nucleophilicity of the terminal nitrogen of the hydrazide and the potential for intramolecular hydrogen bonding with the hydroxyl group can be computationally explored to predict its reactivity in cyclization reactions to form heterocyclic compounds. mdpi.com

Theoretical studies can also predict various functional properties. For instance, calculations of the molecule's dipole moment and polarizability can suggest its potential for applications in nonlinear optics. nih.gov Molecular docking simulations could be used to predict the binding affinity of this compound with various biological targets, such as enzymes, suggesting potential therapeutic applications. acs.org

Expanding Mechanistic Understanding in Relevant Biological and Material Systems

The hydrazide functional group is a well-known pharmacophore present in numerous bioactive molecules with a wide range of therapeutic activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. hygeiajournal.commdpi.com The presence of this moiety in this compound suggests that it could exhibit interesting biological activities. Future research should focus on elucidating the potential mechanisms of action of this compound in biological systems.

For example, hydrazides are known to act as enzyme inhibitors. mdpi.com Mechanistic studies could investigate whether this compound can inhibit specific enzymes, such as monoamine oxidase or laccase, and determine the mode of inhibition (e.g., competitive, non-competitive, or irreversible). mdpi.combiorxiv.org Such studies would involve kinetic assays and structural biology techniques to understand the interactions between the compound and the enzyme's active site.

In the realm of material science, the ability of hydrazides to form coordination complexes with metal ions could be explored. mdpi.com The hydroxyl and hydrazide groups can act as bidentate ligands, forming stable complexes with various metals. Mechanistic studies could investigate the coordination chemistry of this compound, including the thermodynamics and kinetics of complex formation. These metal complexes could have interesting catalytic, magnetic, or optical properties.

Overcoming Current Limitations in Potential Application Development

While the potential applications of this compound are promising, several limitations need to be addressed for its successful development. A significant challenge in the development of hydrazide-based drugs is their potential for metabolic instability and toxicity. mdpi.com Future research must focus on comprehensive in vitro and in vivo studies to assess the pharmacokinetic and toxicological profile of the compound.

Another limitation could be the scalability and cost-effectiveness of the synthesis. researchgate.net The development of efficient and sustainable synthetic routes, as discussed in section 7.1, will be crucial for making the compound readily available for further research and potential commercialization.

Furthermore, the specific applications of this compound are yet to be discovered. A broad screening of its biological activities against a wide range of targets is necessary to identify its most promising therapeutic areas. nih.gov Similarly, in material science, a systematic investigation of its properties and the properties of its derivatives (e.g., metal complexes, polymers) is required to identify potential applications. Overcoming these limitations will require a multidisciplinary approach, combining expertise in synthetic chemistry, analytical chemistry, computational modeling, pharmacology, and material science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.